2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
The compound 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide features a cyclohepta[b]thiophene core, a seven-membered cycloalkane fused to a thiophene ring. Key substituents include:
- Position 2: A 2-chlorobenzamido group, introducing steric bulk and electron-withdrawing effects.
- Position 3: An N-methyl carboxamide, enhancing hydrophilicity and acting as a bioisostere for carboxylic acids.
This structural framework is common in medicinal chemistry, particularly in antiviral and antibacterial agents. The 2-chloro substituent may improve binding affinity to enzyme active sites, while the N-methyl group optimizes pharmacokinetics by balancing solubility and membrane permeability .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGESSEYJBKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Cycloheptanone reacts with 2-cyano-N-methylacetamide in the presence of a catalytic base (e.g., piperidine) to yield the α,β-unsaturated nitrile intermediate.
Reaction Conditions
Cyclization with Elemental Sulfur
The nitrile intermediate undergoes cyclization with elemental sulfur and diethylamine to form the cyclohepta[b]thiophene-3-carboxamide skeleton.
Reaction Conditions
Acylation at Position 2 with 2-Chlorobenzoyl Chloride
The free amino group at position 2 of the cyclohepta[b]thiophene intermediate is acylated with 2-chlorobenzoyl chloride.
Procedure
- Dissolve the cyclohepta[b]thiophene-3-carboxamide intermediate (1 eq) in dry pyridine.
- Add 2-chlorobenzoyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 4 hours.
Workup
- Quench with ice-cold water.
- Extract with dichloromethane (3 × 50 mL).
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
N-Methylation of the Carboxamide Group
The N-methyl group is introduced during the initial Gewald synthesis by using 2-cyano-N-methylacetamide as a starting material. Alternative post-functionalization methods include:
Reductive Amination (if required)
- Treat the carboxamide with formaldehyde (2 eq) and sodium cyanoborohydride in methanol.
- Stir at room temperature for 6 hours.
Yield : 65–70%
Characterization Data
The final compound is characterized using spectroscopic techniques:
1H NMR (600 MHz, DMSO-d6)
Elemental Analysis
Synthetic Optimization and Challenges
Key challenges include regioselectivity during acylation and purification of the polar intermediates.
Regioselectivity Control
Purification
- Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves intermediates.
- Recrystallization from ethanol/water improves purity (>98%).
Comparative Analysis of Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Gewald Cyclization | S8, Et2NH, EtOH, reflux | 78–82 | 95 |
| Acylation | 2-Cl-Benzoyl Cl, pyridine | 75–80 | 97 |
| N-Methylation | CH2O, NaBH3CN, MeOH | 65–70 | 93 |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Compound 31 ()
- Substituent : 3,4-Dimethoxybenzamido.
- Activity : Acts as an allosteric HIV-1 ribonuclease H (RNase H) inhibitor with an IC₅₀ of 0.8 µM.
Ethyl 2-(4-Nitrobenzamido)-... ()
- Substituent : 4-Nitrobenzamido.
- Activity: Not explicitly reported, but nitro groups are strong electron-withdrawing moieties that may enhance reactivity in prodrug systems.
- Key Differences : The nitro group increases polarity, likely reducing cell permeability relative to the chloro substituent .
2-(Acetylamino)-... ()
Substituent Variations at Position 3
N-(3-Chlorophenyl)-... ()
- Substituent : N-(3-Chlorophenyl) carboxamide.
Ethyl Ester ()
Core Structure Modifications
Cyclopenta[b]thiophene ()
- Core : Cyclopenta[b]thiophene (five-membered ring).
- Activity : Targets mitochondrial fusion proteins (mitofusins), restoring mtDNA content.
- Key Differences : Smaller ring size alters conformational flexibility, likely affecting binding to mitochondrial targets compared to the seven-membered cycloheptathiophene .
Tetrahydrobenzo[b]thiophene ()
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro and nitro substituents enhance binding to electron-deficient enzyme pockets but may reduce solubility.
- Ring Size : Seven-membered cycloheptathiophene cores balance flexibility and rigidity, optimizing interactions with larger binding sites (e.g., viral RNase H).
- Carboxamide vs. Ester : Carboxamides improve metabolic stability and direct target engagement compared to ester prodrugs.
Biological Activity
The compound 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 334.82 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 non-small cell lung cancer cells.
- Apoptosis Induction : It activates caspases (caspase 3, 8, and 9), indicating a pathway leading to programmed cell death.
- Antiproliferative Activity : Demonstrated significant growth inhibition across various cancer cell lines with submicromolar GI50 values.
Antiproliferative Activity
Research indicates that the compound exhibits potent antiproliferative properties against several cancer cell lines. A study evaluated its efficacy using a range of concentrations and reported the following results:
| Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|
| A549 (Lung) | 0.28 | >10 |
| OVACAR-4 (Ovarian) | 2.01 | >10 |
| CAKI-1 (Kidney) | 0.69 | >10 |
| T47D (Breast) | 0.362 | >10 |
These findings suggest that the compound has a broad-spectrum anticancer activity while maintaining minimal cytotoxicity towards normal cells.
Case Studies and Research Findings
-
In Vitro Studies : In vitro assays demonstrated that the compound could reduce cell viability significantly in various cancer types compared to standard treatments like nocodazole.
- For instance, in a five-dose testing assay against 60 different cancer cell lines, it showed consistent efficacy with GI50 values ranging from 0.22 to 0.88 μM across several lineages including melanoma and prostate cancer.
- In Vivo Studies : Further validation was conducted using CT26 murine models where treatment with the compound resulted in notable tumor growth reduction compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
